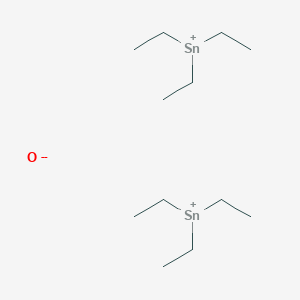
Germanium(4+);methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germanium(4+);methanolate is a compound consisting of germanium in the +4 oxidation state and methanolate ions. Germanium is a metalloid element with properties intermediate between metals and nonmetals. It is widely used in various high-tech applications due to its semiconducting properties .
準備方法
Synthetic Routes and Reaction Conditions: Germanium(4+);methanolate can be synthesized through the reaction of germanium tetrachloride with methanol under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of germanium tetrachloride in anhydrous methanol.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Isolation of the product by evaporation of the solvent under reduced pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity germanium tetrachloride and methanol, with stringent control over reaction conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming germanium dioxide and methanol.
Reduction: It can be reduced to lower oxidation states of germanium, such as germanium(2+).
Substitution: Methanolate ions can be substituted by other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halides or other nucleophiles in an inert solvent.
Major Products:
Oxidation: Germanium dioxide and methanol.
Reduction: Germanium(2+) compounds.
Substitution: Germanium halides or alkoxides.
科学的研究の応用
Germanium(4+);methanolate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other germanium compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its role in enhancing immune function and as a potential therapeutic agent.
Industry: Utilized in the production of semiconductors, optical fibers, and infrared optics
作用機序
The mechanism of action of germanium(4+);methanolate involves its interaction with biological molecules and cellular pathways. It is believed to enhance the activity of mitochondrial enzymes, improve cellular oxygenation, and exhibit antihypoxic activity. These effects contribute to its potential therapeutic benefits, including immune modulation and anticancer properties .
類似化合物との比較
Germanium dioxide: Another germanium compound with similar oxidation states but different applications.
Germanium tetrachloride: A precursor for various germanium compounds, including germanium(4+);methanolate.
Germanium sulfide: Used in different industrial applications, particularly in optics and electronics.
Uniqueness: this compound is unique due to its specific combination of germanium and methanolate ions, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
germanium(4+);methanolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CH3O.Ge/c4*1-2;/h4*1H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBENSVMKFVWLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C[O-].C[O-].C[O-].[Ge+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12GeO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone](/img/structure/B8038152.png)

![Propan-2-yl 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B8038164.png)
![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B8038171.png)

![methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride](/img/structure/B8038194.png)





![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B8038226.png)


